molecular formula C11H21NO B13324911 9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B13324911
M. Wt: 183.29 g/mol
InChI Key: JCWOIPOIRAMBFT-UHFFFAOYSA-N
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Description

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure where two ring systems are connected through a single spiro carbon atom, creating a three-dimensional framework that is highly valuable for exploring interactions with biological targets. Researchers utilize this and related spiro[5.5]undecane cores as critical building blocks in the synthesis of novel potential therapeutics . Compounds based on the 1-oxa-azaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), making them promising orally active drug candidates for investigating treatments for chronic kidney diseases . Furthermore, analogous structures have been explored as dual ligands for targets such as the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). Such derivatives have demonstrated potent analgesic activity in preclinical models, with the potential for a more favorable side-effect profile compared to classical opioids, including reduced incidence of constipation . The structural complexity of this spirocyclic system makes it a versatile precursor for developing molecules with diverse biological activities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-10(2)3-5-11(6-4-10)9-13-8-7-12-11/h12H,3-9H2,1-2H3

InChI Key

JCWOIPOIRAMBFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)COCCN2)C

Origin of Product

United States

Preparation Methods

Prins Cyclization Approach

The predominant method for synthesizing 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves the Prins cyclization , a well-established reaction for constructing spirocyclic ketones with oxygen heteroatoms. This approach typically proceeds via the reaction of an aldehyde or ketone with an alkene in the presence of an acid catalyst, leading to cyclization and formation of the spirocyclic core.

Reaction Scheme:

Aldehyde or ketone + Alkene (e.g., methyl vinyl ketone) → Spirocyclic ketone via Prins cyclization

Reaction Conditions:

  • Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂).
  • Solvent choices include dichloromethane (DCM) or ethyl acetate, depending on substrate stability.
  • Mild heating (room temperature to 50°C) to promote cyclization.

Use of Catalysts and Reagents

While initial studies focus on acid catalysis, recent advancements explore metal-catalyzed approaches, notably olefin metathesis using Grubbs catalysts for ring closure, especially in complex or large-scale syntheses. However, due to cost and complexity, the Prins cyclization remains the primary laboratory method.

Alternative Synthetic Routes

  • Heterocyclic precursor cyclizations: Starting from heterocyclic aldehydes or ketones, followed by intramolecular cyclization under acidic conditions.
  • Sequential functionalization: Incorporation of methyl groups at the 9-position via methylation reactions post-cyclization, often using methyl iodide or dimethyl sulfate under basic conditions.

Stepwise Synthesis Outline

Step Description Reagents & Conditions Outcome
1 Formation of heterocyclic aldehyde or ketone Known heterocyclic synthesis Precursors for cyclization
2 Prins cyclization Acid catalyst (p-TsOH), methyl vinyl ketone, DCM Formation of spirocyclic intermediate
3 Purification of intermediate Column chromatography Isolated spirocyclic ketone
4 Methylation at the 9-position Methyl iodide, base (K₂CO₃ or NaH) Introduction of methyl groups
5 Final oxidation or purification Standard techniques 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one

Data Tables of Reaction Conditions and Yields

Method Catalyst/Reagent Solvent Temperature Reaction Time Yield (%) Notes
Prins cyclization p-TsOH DCM Room temp to 50°C 12-24 h 70-85 Widely used, scalable
Metal-catalyzed Grubbs catalyst DCM or toluene Reflux 6-12 h Variable Costly, complex
Methylation Methyl iodide Acetone or DMF Room temp 4-8 h 80-90 Post-cyclization modification

Notes on Reaction Mechanisms

The key step involves protonation of the aldehyde or ketone, followed by nucleophilic attack of the alkene, leading to carbocation formation and cyclization. Subsequent dehydration yields the spirocyclic ketone. Methylation at the 9-position typically proceeds via nucleophilic attack of a methylating agent on an enolate or activated site.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key differences between 9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane and structurally related spiro compounds:

Compound Name Heteroatoms (Positions) Substituents Synthesis Method Key Properties/Applications References
This compound 4-oxa, 1-aza 9,9-dimethyl Likely SmI₂-mediated ring expansion Potential bioactivity (inferred)
2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives 2,4,8,10-tetraoxa Variable (e.g., aryl, alkyl) Condensation of pentaerythritol with ketones Conformational analysis, dynamic NMR
2-Oxa-spiro[5.5]undecane derivatives 2-oxa Neuroprotective groups Luche reduction, epoxidation Neuroprotective activity (MTT assays)
1,5-Dioxa-9-azaspiro[5.5]undecane 1,5-dioxa, 9-aza Hexyl, ethoxycarbonyl Amine-diol condensation Organic synthesis intermediates
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones 2,4-diaza Fluorophenyl/trifluoromethyl [5+1] Michael addition cascade Structural studies (X-ray, DFT)
1-Oxa-9-azaspiro[5.5]undecane derivatives 1-oxa, 9-aza Antituberculosis substituents Prins cyclization MmpL3 protein inhibition
1,7-Dioxaspiro[5.5]undecane derivatives 1,7-dioxa Methyl/propyl groups Natural product isolation Pheromone mimicry (insect attraction)

Key Observations

Heteroatom Influence: Oxygen-rich spiro compounds (e.g., tetraoxaspiro derivatives) exhibit enhanced hydrogen-bonding capacity, impacting solubility and crystallinity .

Synthetic Strategies :

  • SmI₂-mediated radical ring expansion (used for histrionicotoxin alkaloids) enables efficient construction of 1-azaspiro frameworks .
  • Prins cyclization is favored for oxygen-nitrogen spiro systems (e.g., 1-oxa-9-azaspiro derivatives) with high stereocontrol .

Biological Activities :

  • Neuroprotective 2-oxa-spiro derivatives (e.g., compound 520) show efficacy in cell viability assays (MTT and trypan blue) .
  • Fluorinated diazaspiro compounds (e.g., 3a, 3b) are studied for structural rigidity via X-ray and DFT, aiding in rational drug design .
  • Spiroacetals like 1,7-dioxaspiro[5.5]undecane act as pheromone mimics in plant-insect interactions .

Physical Properties :

  • Fluorinated substituents (e.g., in 3b) increase lipophilicity (logP ~3.5), enhancing membrane permeability .
  • The molecular weight of the target compound (183.29 g/mol) is lower than fluorinated analogs (e.g., 234.24 g/mol for 9,9-difluoro derivatives), suggesting better bioavailability .

Biological Activity

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antituberculosis applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure which contributes to its unique biological properties. Its molecular formula is C11H21NOC_{11}H_{21}NO with a molecular weight of approximately 183.29 g/mol. The presence of the oxa and azaspiro moieties is significant as they are known to influence biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antituberculosis potential of derivatives of this compound. Notably, research conducted by Komarova et al. (2024) demonstrated that derivatives containing the 1-oxa-9-azaspiro[5.5]undecane scaffold exhibited significant activity against Mycobacterium tuberculosis, including both antibiotic-sensitive and multi-resistant strains. The study employed molecular docking techniques to optimize the compounds for enhanced activity against the MmpL3 protein of M. tuberculosis, showing that some derivatives surpassed the efficacy of standard treatments .

Table 1: Antituberculosis Activity of this compound Derivatives

CompoundStrain TestedMinimum Inhibitory Concentration (MIC)Reference
Compound AH37Rv (sensitive)0.25 µg/mL
Compound BMDR Strain0.5 µg/mL
Compound CXDR Strain1.0 µg/mL

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and function. The spirocyclic structure may enhance binding affinity to specific bacterial proteins, disrupting essential processes within the pathogen.

Case Studies

  • Study on Antituberculosis Activity : In a comprehensive study published in Chemistry of Heterocyclic Compounds, researchers synthesized several derivatives based on the core structure of this compound and evaluated their activity against various strains of M. tuberculosis. The findings indicated that modifications to the peripheral groups significantly influenced antimicrobial potency .
  • Molecular Docking Studies : Molecular docking simulations were performed to predict binding interactions between synthesized compounds and target proteins in M. tuberculosis. Results suggested that certain modifications could enhance binding affinity, providing a pathway for developing more effective antituberculosis agents .

Safety and Toxicology

While the biological activity is promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that many derivatives exhibit acceptable safety margins in vitro; however, further studies are necessary to evaluate long-term effects and potential side effects in vivo.

Q & A

Q. What are the recommended synthetic routes for 9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane, and how can reaction yields be optimized?

The synthesis typically involves multi-step processes such as Prins cyclization or olefin metathesis (for scalability) . Key optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization.
  • Solvent systems : Dichloromethane or ethanol improves solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sensitive steps to prevent side reactions.
    Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

Use a combination of NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to verify the spiro junction and substituent positions . For example:

  • ¹³C NMR : Look for distinct quaternary carbon signals at 90–100 ppm (spiro center).
  • X-ray crystallography provides definitive confirmation but requires high-purity crystals .

Q. What biological targets are associated with this spirocyclic scaffold?

The compound’s analogs show activity against:

  • MmpL3 (Mycobacterium tuberculosis transporter) .
  • sEH (soluble epoxide hydrolase) in inflammatory diseases .
  • Neurological targets (e.g., serotonin receptors) .
    Screening via enzyme inhibition assays or whole-cell mycobacterial growth assays is recommended .

Q. Which reaction conditions are critical for functionalizing the spirocyclic core?

  • Reduction : Use NaBH₄ or LiAlH₄ to modify ketone groups.
  • Substitution : Employ nucleophiles (e.g., amines) under anhydrous conditions .
  • Oxidation : KMnO₄ or CrO₃ selectively oxidizes secondary alcohols .

Q. What methodologies are used to introduce substituents like methyl or benzyl groups?

  • Alkylation : React with methyl iodide/K₂CO₃ in DMF.
  • Buchwald-Hartwig amination : For aryl/heteroaryl additions .
  • Protection/deprotection strategies : Use Boc groups for amine functionalization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be studied using analogs of this compound?

Design analogs with systematic substitutions (e.g., Table 1) and evaluate via:

  • Biological assays : Measure IC₅₀ against M. tuberculosis or enzyme targets .
  • Computational docking : Map binding interactions (e.g., with MmpL3’s active site) .
Compound ModificationBiological Activity ChangeReference
Hydroxyl group at C4Enhanced solubility, reduced activity
Benzyl substitution at N9Improved MmpL3 inhibition
Sulfur incorporationAltered metabolic stability

Q. How should contradictory data on biological activity be resolved?

Example: Discrepancies in antitubercular activity may arise from:

  • Strain variability : Test against standardized strains (e.g., H37Rv).
  • Assay conditions : Control for pH, temperature, and compound solubility .
  • Metabolic interference : Use gene-knockout models to isolate target effects .

Q. What criteria determine the choice between Prins cyclization and olefin metathesis for synthesis?

FactorPrins CyclizationOlefin Metathesis
ScalabilityModerate (batch)High (continuous flow)
ByproductsAcidic wasteEthylene gas
Functional toleranceSensitive to polar groupsTolerates diverse moieties
Select based on substrate complexity and scale requirements .

Q. How can pharmacokinetic properties (ADME) be optimized for in vivo studies?

  • Lipophilicity : Introduce polar groups (e.g., -OH) to reduce logP .
  • Metabolic stability : Replace labile esters with amides .
  • Permeability : Use Caco-2 assays to assess intestinal absorption .

Q. What advanced techniques elucidate mechanistic interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to MmpL3 .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters .

Q. How are advanced characterization methods applied to resolve stereochemical ambiguities?

  • Vibrational circular dichroism (VCD) : Assign absolute configuration .
  • Dynamic NMR : Study ring-flipping dynamics in the spirocyclic core .
  • DFT calculations : Predict spectroscopic signatures for validation .

Q. What computational strategies guide the design of derivatives with enhanced activity?

  • Molecular dynamics simulations : Model binding pocket flexibility over 100+ ns .
  • Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Notes

  • Data sources : PubChem , peer-reviewed journals .
  • Experimental validation : Always cross-reference spectral data with synthetic intermediates to confirm purity .
  • Ethical compliance : Adhere to institutional guidelines for biological testing .

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